
Dihydrokavain
Übersicht
Beschreibung
Dihydrokavain ist eines der sechs Hauptkavalactone, die in der Kava-Pflanze (Piper methysticum) vorkommen. Es ist bekannt für seine anxiolytischen Eigenschaften und trägt maßgeblich zu den beruhigenden Wirkungen von Kava bei . Strukturell ähnelt this compound Kavain, unterscheidet sich aber nur durch die Sättigung einer Doppelbindung an der C7-Position .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dihydrokavain beinhaltet die Herstellung von 6-Phenylethyl-6-valerolacton, gefolgt von der Alkylierung von Dihydroresorcinol und einer umgekehrten Claisen-Reaktion . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Chloroform und Methanol als Lösungsmittel, wobei die Reaktion unter alkalischen Bedingungen durchgeführt wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound wird oft durch die Extraktion von Kavawurzeln erreicht, gefolgt von der Reinigung mit chromatographischen Techniken. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Hexan, um hohe Ausbeuten an this compound zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dihydrokavain durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Kann mit Hilfe von Reduktionsmitteln wie Natriumborhydrid erreicht werden.
Substitution: Umfasst oft Halogenierungsreaktionen mit Reagenzien wie Brom oder Chlor.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte Derivate und halogenierte Verbindungen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Dihydrokavain exhibits various pharmacological properties that make it a subject of interest in clinical research:
- Anxiolytic Effects : this compound has been shown to modulate GABAergic activity in the brain, leading to anxiolytic effects. In studies using neonatal rat models, this compound significantly reduced neuronal discharge rates in the nucleus tractus solitarius, suggesting its potential as an anxiolytic agent by enhancing GABAergic neurotransmission .
- Anti-inflammatory and Neuroprotective Effects : Research indicates that this compound may have anti-inflammatory properties. It has been implicated in reducing inflammation and protecting against neurodegenerative conditions, potentially through modulation of excitatory neurotransmitters in the brain .
- Metabolic Effects : this compound has shown promise in improving glycemic control by modulating AMPK target genes expression. This suggests a potential role in managing metabolic disorders such as diabetes .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- In Vitro Studies on GABAergic Activity :
- Metabolism Studies :
- Animal Studies on Anti-inflammatory Effects :
Potential Therapeutic Applications
Given its pharmacological properties and mechanisms of action, this compound may have several therapeutic applications:
- Anxiety Disorders : Due to its anxiolytic effects mediated through GABA receptor modulation, this compound could be explored as a treatment for anxiety disorders.
- Neurodegenerative Diseases : Its neuroprotective properties may position this compound as a candidate for further research in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
- Metabolic Disorders : The compound's ability to improve glycemic control presents opportunities for exploring its use in diabetes management.
Wirkmechanismus
Dihydrokavain is structurally similar to other kavalactones such as kavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin . The primary difference between this compound and kavain is the saturation of the double bond at the C7 position . While both compounds share similar pharmacological effects, this compound is noted for its stronger anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Dihydrokavain ist strukturell ähnlich anderen Kavalactonen wie Kavain, Methysticin, Dihydromethysticin, Yangonin und Desmethoxyyangonin . Der Hauptunterschied zwischen this compound und Kavain besteht in der Sättigung der Doppelbindung an der C7-Position . Obwohl beide Verbindungen ähnliche pharmakologische Wirkungen aufweisen, zeichnet sich this compound durch seine stärkeren entzündungshemmenden Eigenschaften aus .
Ähnliche Verbindungen:
- Kavain
- Methysticin
- Dihydromethysticin
- Yangonin
- Desmethoxyyangonin
Die einzigartigen strukturellen Merkmale und das pharmakologische Profil von this compound machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und in industriellen Anwendungen.
Biologische Aktivität
Dihydrokavain (DHK) is a kavalactone derived from the root of the kava plant (Piper methysticum), known for its psychoactive properties and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolism, neuroprotective effects, and implications in cancer research.
Chemical Composition and Pharmacokinetics
This compound is one of several kavalactones, which are lipophilic lactones responsible for the biological effects of kava. The primary constituents include:
- Kavain
- This compound
- Methysticin
- Dihydromethysticin
- Yangonin
- Desmethoxyyangonin
Research indicates that this compound exhibits high lipid solubility, facilitating rapid absorption in the gastrointestinal tract. A study showed that this compound reached peak concentrations in the brain within 5 minutes after intraperitoneal administration in mice, with a maximum concentration of 29.3 ng/mg wet brain tissue .
Metabolism
This compound undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The metabolic pathways include hydroxylation and ring-opening reactions. In male albino rats, nine metabolites were identified after administration of this compound, with 12-hydroxythis compound being the most abundant . The following table summarizes key metabolites and their formation:
Metabolite | Type | Notes |
---|---|---|
12-Hydroxythis compound | Hydroxylated | Most abundant metabolite |
8-Hydroxythis compound | Hydroxylated | |
11,12-Dihydroxythis compound | Hydroxylated | |
Ring-opened metabolites | Ring-opening | Formed in a nearly 2:1 ratio with hydroxylated forms |
Neuroprotective Effects
This compound has been studied for its neuroprotective properties. It appears to mitigate brain injury caused by ischemia. In animal models, combinations of this compound with other kavalactones like methysticin have shown promise in reducing infarction size .
A notable study demonstrated that this compound's rapid penetration into the brain correlates with its potential to exert neuroprotective effects against oxidative stress and neuroinflammation. This suggests that this compound may be beneficial in treating neurodegenerative diseases.
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. A study explored its effects on various cancer cell lines, revealing that it could inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The mechanism appears to involve modulation of cellular signaling pathways associated with growth and survival .
Case Studies
Several case studies have highlighted the effects of kava consumption on human health:
- Chronic Kava Drinkers : A pilot study involving chronic kava consumers showed significant levels of this compound and other kavalactones in plasma after ingestion, indicating rapid absorption and potential psychoactive effects .
- Urinary Metabolite Analysis : In another study, urinary metabolites were analyzed after administering kava extracts to healthy volunteers. The presence of hydroxylated forms of this compound was noted, suggesting active metabolism post-consumption .
Eigenschaften
IUPAC Name |
(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOYTQRREPYRIW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033433 | |
Record name | Dihydrokavain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-63-3 | |
Record name | Dihydrokavain | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrokawain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrokavain | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydrokavain | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROKAWAIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.